molecular formula C20H40N4O6 B11828140 Amine-PEG4-Desthiobiotin

Amine-PEG4-Desthiobiotin

Cat. No.: B11828140
M. Wt: 432.6 g/mol
InChI Key: DQZZCBCJTNOZDL-ZWKOTPCHSA-N
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Description

Amine-PEG4-Desthiobiotin is a pegylated amine compound that features a biotin-like group. This compound is particularly notable for its ability to bind to streptavidin with high specificity, yet it can be eluted under mild conditions. This makes it an ideal reagent for affinity purification applications. The compound contains a 4-unit polyethylene glycol (PEG) spacer arm, which enhances the water solubility of biotinylated molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amine-PEG4-Desthiobiotin involves the conjugation of the primary amine to carboxyl groups on surface materials, peptides, or proteins using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). EDC activates carboxyl groups to bind to the amine group of the amino-biotin, forming an amide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored in resealable vials to protect it from degradation .

Chemical Reactions Analysis

Types of Reactions

Amine-PEG4-Desthiobiotin primarily undergoes conjugation reactions. The primary amine group reacts with carboxyl groups to form stable amide bonds. This reaction is facilitated by carbodiimide crosslinkers like EDC .

Common Reagents and Conditions

    Reagents: EDC, N-hydroxysuccinimide (NHS)

    Conditions: The reactions are generally performed in MES buffer at pH 5-6.

Major Products

The major product of these reactions is the amide bond formed between the amine group of this compound and the carboxyl group of the target molecule .

Scientific Research Applications

Biochemical Assays

Amine-PEG4-Desthiobiotin is widely utilized in biochemical assays for the labeling of biomolecules. The PEG linker enhances solubility, making it suitable for various aqueous environments.

Affinity Purification

The compound is particularly effective in affinity purification techniques due to its ability to form stable complexes with streptavidin. This allows for the isolation of proteins and other biomolecules from complex mixtures.

PROTAC Development

This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs utilize two different ligands connected by a linker; one targets an E3 ubiquitin ligase while the other targets the protein of interest, facilitating selective degradation of target proteins .

Diagnostic Assays

In medical research, this compound is employed in developing diagnostic assays that require specific binding and detection of biomolecules.

Protein Interaction Studies

A study utilized this compound to label proteins in cell lysates, leading to the identification of numerous binding partners through mass spectrometry (MS) analysis . The results demonstrated improved specificity and yield due to the hydrophilic nature of the PEG linker.

PROTAC Applications

Research has shown that PROTACs utilizing this compound effectively degrade target proteins through selective binding to E3 ligases . This approach has significant implications for targeted cancer therapies.

Affinity Purification Techniques

In another study, researchers employed this compound for affinity purification protocols, achieving high purity levels of target proteins with minimal non-specific interactions . The ability to elute bound proteins under mild conditions was highlighted as a key advantage.

Mechanism of Action

The mechanism of action of Amine-PEG4-Desthiobiotin involves the formation of an amide bond between its primary amine group and the carboxyl groups on target molecules. This conjugation is facilitated by EDC, which activates the carboxyl groups to bind to the amine group. The desthiobiotin tag binds to streptavidin with high specificity, allowing for the efficient isolation and purification of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amine-PEG4-Desthiobiotin is unique due to its 4-unit PEG spacer arm, which enhances the water solubility of biotinylated molecules. Additionally, its desthiobiotin tag allows for mild elution conditions, making it ideal for applications where non-denaturing conditions are required .

Biological Activity

Amine-PEG4-Desthiobiotin is a versatile compound widely utilized in biochemical research, particularly in protein labeling and purification. This article explores the biological activity of this compound, detailing its properties, applications, and recent research findings.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility. The compound features a primary amine group that allows for conjugation to various biomolecules, facilitating its use in diverse biological applications. The desthiobiotin moiety exhibits strong binding affinity to streptavidin or avidin, similar to biotin, but can be eluted under milder conditions, making it advantageous for sensitive assays.

Property Details
Molecular Formula C₁₃H₁₈N₂O₄S
Molecular Weight 286.36 g/mol
Solubility Water-soluble
Reactive Group Primary amine
Binding Affinity High specificity for streptavidin

1. Protein Labeling and Purification

This compound is primarily used for the selective labeling of proteins. Its ability to form stable conjugates with proteins through amide bonds (using crosslinkers like EDC) allows researchers to track and purify proteins effectively. This property is crucial for studying protein interactions and dynamics in cellular environments.

2. PROTAC Synthesis

The compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome system. The dual-ligand structure of PROTACs enhances their specificity and efficacy in targeted therapy applications.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental setups:

  • Glycoprotein Profiling: A study utilized this compound for chemoselective enrichment of azide-tagged proteins from lung tissue extracts, showcasing its utility in proteomic analyses .
  • Affinity Purification: Research indicated that desthiobiotinylated proteins could be efficiently isolated using streptavidin affinity resins, followed by elution with free biotin, minimizing contamination from endogenous biotinylated molecules .
  • Cellular Studies: In experiments involving HEK293T and HeLa cell lines, the use of desthiobiotin probes led to the identification of numerous protein interactions, highlighting its effectiveness in cellular assays .

Case Study 1: Protein Interaction Analysis

In a study aimed at identifying lysophosphatidic acid-binding proteins, researchers employed desthiobiotin-conjugated probes to label proteins in cell lysates. The results revealed a significant number of labeled peptides, demonstrating the probe's ability to enrich specific protein interactions effectively .

Case Study 2: Targeted Therapy Development

A recent article highlighted the application of this compound in developing small-molecule PROTACs that target cancer-related proteins. The study emphasized how the compound's properties facilitate the selective degradation of oncogenic proteins, providing a promising avenue for cancer treatment .

Properties

Molecular Formula

C20H40N4O6

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C20H40N4O6/c1-17-18(24-20(26)23-17)5-3-2-4-6-19(25)22-8-10-28-12-14-30-16-15-29-13-11-27-9-7-21/h17-18H,2-16,21H2,1H3,(H,22,25)(H2,23,24,26)/t17-,18+/m0/s1

InChI Key

DQZZCBCJTNOZDL-ZWKOTPCHSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN

Origin of Product

United States

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